4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside
Overview
Description
4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C15H19NO8 and its molecular weight is 341.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Impact and Analysis
Nitrophenols, including compounds related to 4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside, are significant in environmental science. They are often analyzed due to their occurrence in the atmosphere and their formation through various processes, including combustion and pesticide hydrolysis. Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for identifying and quantifying nitrophenols in environmental samples (Harrison et al., 2005).
Chemical Synthesis and Protective Groups
In synthetic chemistry, nitrophenyl derivatives serve as photosensitive protecting groups. Their application is still in the developmental stage but shows promise for future advancements in synthetic methodologies (Amit, Zehavi, & Patchornik, 1974).
Adsorption Studies
Studies on the adsorption behavior of nitrophenols, including 4-nitrophenol, on activated carbon from various media are crucial for understanding their environmental fate and designing treatment processes for contaminated water and soil (Kumar et al., 2007).
Antioxidant Activity Analysis
The analysis of antioxidant activity often involves nitrophenol derivatives as standards or comparators. Various assays are used to determine the antioxidant capacity of compounds, highlighting the relevance of nitrophenols in studies related to oxidative stress and potential therapeutic applications (Munteanu & Apetrei, 2021).
Safety and Hazards
When handling 4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside is the enzyme α-galactosidase . This enzyme plays a crucial role in the hydrolysis of α-galactosides, which are components of certain complex carbohydrates.
Mode of Action
This compound acts as a substrate for α-galactosidase . Upon interaction with the enzyme, it undergoes hydrolysis, leading to the production of 4-nitrophenol and galactose .
Biochemical Pathways
The compound’s interaction with α-galactosidase affects the glycosidase activity within the biochemical pathway . The hydrolysis of the compound leads to the release of galactose, which can then enter glycolysis, a central metabolic pathway. The other product, 4-nitrophenol, is a phenolic compound that may undergo further metabolic transformations.
Result of Action
The hydrolysis of this compound by α-galactosidase results in the production of galactose and 4-nitrophenol . This reaction can be used to measure the activity of α-galactosidase, making the compound useful in diagnostic practices .
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside has been shown to be a substrate for various enzymes such as beta-galactosidase and alpha-L-fucosidase . Its hydrolysis by beta-galactosidase produces 4-nitrophenol and galactose, while its hydrolysis by alpha-L-fucosidase produces 4-nitrophenol and L-fucose .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role as a substrate for specific enzymes. The compound is hydrolyzed by these enzymes, leading to the production of 4-nitrophenol and other products
Metabolic Pathways
It is known to interact with certain enzymes during hydrolysis , but the full range of its interactions with enzymes and cofactors, as well as its effects on metabolic flux or metabolite levels, are areas for further study.
Properties
IUPAC Name |
(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-(4-nitrophenoxy)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO8/c1-15(2)23-12-10(7-17)22-14(11(18)13(12)24-15)21-9-5-3-8(4-6-9)16(19)20/h3-6,10-14,17-18H,7H2,1-2H3/t10-,11-,12+,13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMELJKWGVVVNFM-RGDJUOJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C(C2O1)O)OC3=CC=C(C=C3)[N+](=O)[O-])CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O1)O)OC3=CC=C(C=C3)[N+](=O)[O-])CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512595 | |
Record name | 4-Nitrophenyl 3,4-O-(1-methylethylidene)-alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29781-32-6 | |
Record name | 4-Nitrophenyl 3,4-O-(1-methylethylidene)-α-D-galactopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29781-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophenyl 3,4-O-(1-methylethylidene)-alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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